molecular formula C17H16ClFN2O2 B2766769 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone CAS No. 2034575-04-5

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone

Cat. No. B2766769
M. Wt: 334.78
InChI Key: GZDKTMLSLHXRBE-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Receptor Agonist Application

A high-efficacy 5-HT1A receptor agonist, identified as F 13640, which closely resembles the chemical structure of interest, has been demonstrated to produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain, and preempt allodynia following spinal cord injury. This suggests its potential therapeutic application in managing pathological pain (Colpaert et al., 2004).

Structural and Theoretical Analysis

Studies on similar compounds reveal detailed structural characterizations, including conformational analyses and intermolecular interactions. For example, research on derivatives of pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors includes structural optimization to enhance oral bioavailability and demonstrate antidepressant potential (Vacher et al., 1999). Another study focuses on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, highlighting the importance of structural analysis in understanding the biological activity of such compounds (Prasad et al., 2018).

Medicinal Chemistry and Pharmacological Activities

Several studies have synthesized and characterized compounds with structural similarities for potential medicinal applications. For instance, derivatives have been explored for their antitubercular, antimicrobial, and antileukemic activities, indicating a broad spectrum of potential pharmacological uses. The synthesis and optimization of antitubercular activities in a series of aryl derivatives highlight the ongoing search for effective treatments against resistant strains of tuberculosis (Bisht et al., 2010). Another study focused on the synthesis and antimicrobial activity of difluorophenyl derivatives, underscoring the compound's potential in addressing bacterial and fungal infections (Mallesha & Mohana, 2014).

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-15-10-20-8-7-16(15)23-14-2-1-9-21(11-14)17(22)12-3-5-13(19)6-4-12/h3-8,10,14H,1-2,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDKTMLSLHXRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone

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